molecular formula C12H7BrF2N2O B8439131 5-bromo-N-(3,5-difluorophenyl)nicotinamide

5-bromo-N-(3,5-difluorophenyl)nicotinamide

Cat. No. B8439131
M. Wt: 313.10 g/mol
InChI Key: IOYAFGDVGCVJRN-UHFFFAOYSA-N
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Patent
US08648084B2

Procedure details

Oxalyl chloride (1.2 mL) and DMF (25 μL) were added to 5-bromonicotinic acid (1.0 g, 4.95 mmol) suspended in CH2Cl2 (30 mL). The resulting mixture was stirred at room temperature for 12 min. It was then concentrated to dryness and azeotroped with toluene. The residual was then dissolved in toluene (30 mL). 3,5-Difluoroaniline (1.0 g, 7.8 mmol) was added followed by triethylamine (1.1 mL, 7.5 mmol). The resulting suspension was stirred at room temperature for 10 min. The reaction mixture was taken in 5% acetic acid(aq) (300 mL) and extracted with ethyl acetate (2×200 mL). The combined organic extract was washed with 1.0 M Na2CO3(aq) (2×100 mL) and brine. The organic layers were combined, dried (Na2SO4) and concentrated to dryness to provide the title compound (1.4 g, 93%). MS (APCI) m/z 313, 315 (M+H)+.
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
25 μL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
1.1 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Five
Yield
93%

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C(Cl)=O.[Br:7][C:8]1[CH:9]=[N:10][CH:11]=[C:12]([CH:16]=1)[C:13]([OH:15])=O.[F:17][C:18]1[CH:19]=[C:20]([CH:22]=[C:23]([F:25])[CH:24]=1)[NH2:21].C(N(CC)CC)C>C(Cl)Cl.C(O)(=O)C.CN(C=O)C>[Br:7][C:8]1[CH:9]=[N:10][CH:11]=[C:12]([CH:16]=1)[C:13]([NH:21][C:20]1[CH:19]=[C:18]([F:17])[CH:24]=[C:23]([F:25])[CH:22]=1)=[O:15]

Inputs

Step One
Name
Quantity
1.2 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
1 g
Type
reactant
Smiles
BrC=1C=NC=C(C(=O)O)C1
Name
Quantity
25 μL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
FC=1C=C(N)C=C(C1)F
Step Three
Name
Quantity
1.1 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl
Step Five
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for 12 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
It was then concentrated to dryness
CUSTOM
Type
CUSTOM
Details
azeotroped with toluene
DISSOLUTION
Type
DISSOLUTION
Details
The residual was then dissolved in toluene (30 mL)
STIRRING
Type
STIRRING
Details
The resulting suspension was stirred at room temperature for 10 min
Duration
10 min
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×200 mL)
EXTRACTION
Type
EXTRACTION
Details
The combined organic extract
WASH
Type
WASH
Details
was washed with 1.0 M Na2CO3(aq) (2×100 mL) and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Details
Reaction Time
12 min
Name
Type
product
Smiles
BrC=1C=NC=C(C(=O)NC2=CC(=CC(=C2)F)F)C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 90.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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